molecular formula C16H28F6O7S2Zr B12512251 Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+)

Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+)

Cat. No.: B12512251
M. Wt: 601.7 g/mol
InChI Key: GJCXNHOMFOJVNP-UHFFFAOYSA-L
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Description

The compound cyclopentane; oxolane; trifluoromethanesulfonate; zirconium(2+) (IUPAC name) is a zirconium-based coordination complex with a +2 oxidation state. Its structure comprises:

  • Cyclopentane: A five-membered alicyclic hydrocarbon.
  • Oxolane (tetrahydrofuran, THF): A cyclic ether solvent commonly used as a ligand in coordination chemistry.
  • Trifluoromethanesulfonate (triflate, CF₃SO₃⁻): A non-coordinating anion with strong electron-withdrawing properties, often employed to stabilize cationic metal centers.
  • Zirconium(2+): A transition metal in the +2 oxidation state, less common than Zr(IV) but notable for unique catalytic and synthetic applications .

This complex is structurally distinct due to the combination of cyclopentane (likely as a neutral ligand or solvent) and triflate counterions, which balance the Zr²+ charge. Its SMILES representation () suggests coordination of THF and cyclopentane alongside two triflate anions.

Properties

Molecular Formula

C16H28F6O7S2Zr

Molecular Weight

601.7 g/mol

IUPAC Name

cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+)

InChI

InChI=1S/2C5H10.C4H8O.2CHF3O3S.Zr/c3*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H2;1-4H2;2*(H,5,6,7);/q;;;;;+2/p-2

InChI Key

GJCXNHOMFOJVNP-UHFFFAOYSA-L

Canonical SMILES

C1CCCC1.C1CCCC1.C1CCOC1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zr+2]

Origin of Product

United States

Preparation Methods

The synthesis of cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) typically involves the reaction of cyclopentane and oxolane with trifluoromethanesulfonate and zirconium salts. One common method is the co-precipitation technique, where the reactants are mixed in a solvent, and the product is precipitated out by adjusting the pH or adding a precipitating agent . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentane;oxolane;trifluoromethanesulfonate;zirconium(2+) involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. The trifluoromethanesulfonate group enhances its reactivity by stabilizing the transition states of reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally or functionally related zirconium complexes, triflate-containing species, and alicyclic ligands.

Zirconium Complexes with Different Oxidation States

Property Zr(II) Complex (Target Compound) Zr(IV) Complexes (e.g., Cp₂ZrCl₂) Reference
Oxidation State +2 +4
Stability Less stable; prone to oxidation Highly stable; widely used in catalysis
Catalytic Activity Limited studies; potential in niche reactions Broadly applied in polymerization, C–C bond formation
Ligand Environment Neutral ligands (THF, cyclopentane) + triflate Typically cyclopentadienyl (Cp), halides, or alkyl ligands

Key Insight : Zr(II) complexes are less explored due to their lower stability but may offer unique reactivity in redox-active systems. In contrast, Zr(IV) complexes dominate industrial and synthetic applications .

Triflate-Containing Metal Complexes

Triflate anions are widely used to stabilize cationic metal centers. A comparison of metal triflates highlights differences in catalytic efficiency and applications:

Metal Triflate Common Oxidation State Typical Applications Reactivity with Cyclopentane/THF Reference
Zr(CF₃SO₃)₂ +2 Limited data; potential in specialty catalysis Stabilized by THF/cyclopentane
Sc(CF₃SO₃)₃ +3 Lewis acid catalysis (e.g., Diels-Alder) Reacts with ethers, forming stable adducts
Y(CF₃SO₃)₃ +3 Polymerization, adhesives Similar to Sc(OTf)₃

Key Insight : Zirconium triflates in lower oxidation states are less reactive as Lewis acids compared to Sc(III) or Y(III) analogues but may exhibit unique substrate selectivity .

Alicyclic Ligands in Coordination Chemistry

Cyclopentane and related alicyclic ligands influence the steric and electronic environment of metal complexes:

Compound Ligand Type Ring Strain Biodegradability (Microbial) Applications Reference
Cyclopentane Neutral hydrocarbon Low Rapidly degraded under sulfate-reducing conditions Solvent, ligand in Zr complexes
Cyclohexane Neutral hydrocarbon Very low Slower degradation than cyclopentane Industrial solvents, metal coordination
Oxolane (THF) Ether Moderate Resistant to anaerobic breakdown Common solvent, Lewis base ligand

Key Insight : Cyclopentane’s biodegradability and low ring strain make it environmentally favorable compared to cyclohexane, but its weaker coordinating ability limits utility compared to THF .

Data Tables

Table 1: Comparison of Alicyclic Ligands in Metal Complexes

Ligand Boiling Point (°C) Ring Strain (kcal/mol) Biodegradation Rate (Sulfate-Mediated)
Cyclopentane 49 6.3 0.12 h⁻¹
Cyclohexane 81 0.1 0.08 h⁻¹
Oxolane (THF) 66 26.3 Not reported

Data compiled from

Table 2: Thermodynamic Efficiency of Cyclopentane vs. Similar Additives

Additive Thermal Efficiency Improvement (%) Exergetic Efficiency Improvement (%)
Cyclopentane 7.3 17.3
Cyclohexane 7.8 18.3
SiCl₄ 6.0 13.8

Data from

Biological Activity

The compound Cyclopentane; oxolane; trifluoromethanesulfonate; zirconium(2+) is a complex organometallic compound that combines elements of cyclopentane and oxolane (tetrahydrofuran) with a trifluoromethanesulfonate group and zirconium. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in the context of cancer treatment and antibacterial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C5H10OC4H8OZr2+CF3SO3\text{C}_5\text{H}_{10}\text{O}\cdot \text{C}_4\text{H}_8\text{O}\cdot \text{Zr}^{2+}\cdot \text{CF}_3\text{SO}_3^-

This structure indicates the presence of a cyclopentane ring, a tetrahydrofuran ring, and a zirconium ion coordinated with a trifluoromethanesulfonate group.

Anticancer Activity

Research has indicated that compounds containing cyclopentane and oxolane moieties exhibit significant anticancer properties. For instance, cyclopentane derivatives have been noted for their ability to induce apoptosis in various cancer cell lines. A study highlighted that specific cyclopentane derivatives can inhibit cancer cell proliferation by activating caspases, which are crucial for the apoptotic process .

Table 1: Anticancer Activity of Cyclopentane Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa22.34Induces apoptosis via caspase activation
Compound BMCF-724.05Inhibits cell cycle progression
Compound CPC-321.13Increases ROS production

Antibacterial Activity

The antibacterial properties of cyclopentane derivatives have also been explored. Certain derivatives have shown potent activity against Gram-negative bacteria, suggesting potential applications in treating bacterial infections. For example, compounds derived from cyclopentane structures have been effective in inhibiting bacterial growth by disrupting cellular processes .

Table 2: Antibacterial Activity of Cyclopentane Derivatives

CompoundBacterial Strain TestedZone of Inhibition (mm)
Compound DE. coli15
Compound EPseudomonas aeruginosa18
Compound FSalmonella typhimurium20

Case Study 1: Apoptosis Induction in Cancer Cells

A notable study investigated the effects of a specific cyclopentane derivative on hepatocellular carcinoma (HCC) cells. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of the intrinsic apoptotic pathway, evidenced by increased levels of cleaved PARP and caspase-3 .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial activity, a series of cyclopentane derivatives were synthesized and tested against various bacterial strains. The results demonstrated that certain derivatives exhibited strong antibacterial effects, particularly against multi-drug resistant strains, highlighting their potential as new therapeutic agents .

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